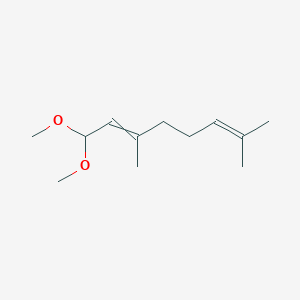
2,6-Octadiene, 1,1-dimethoxy-3,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipalmitin . It is a diacylglycerol, specifically a glycerol molecule esterified with two palmitic acid molecules. Dipalmitin is a significant intermediate in the biosynthesis of triglycerides and phospholipids, playing a crucial role in lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipalmitin can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M. The reaction involves heating the mixture to facilitate the esterification process. After the reaction, the product is purified by neutralization followed by fractionation .
Industrial Production Methods
In industrial settings, dipalmitin is produced using similar methods but on a larger scale. The process involves the use of refined bleached and deodorized palm oil as a starting material. The glycerolysis reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dipalmitin undergoes various chemical reactions, including:
Oxidation: Dipalmitin can be oxidized to form monoacylglycerols and free fatty acids.
Hydrolysis: In the presence of water and enzymes like lipases, dipalmitin can be hydrolyzed to produce glycerol and palmitic acid.
Esterification: Dipalmitin can react with additional fatty acids to form triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Esterification: Catalysts such as sulfuric acid or enzymes like lipases are used to facilitate the esterification process.
Major Products Formed
Oxidation: Monoacylglycerols and free fatty acids.
Hydrolysis: Glycerol and palmitic acid.
Esterification: Triglycerides.
Aplicaciones Científicas De Investigación
Dipalmitin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid metabolism and enzymatic reactions involving lipids.
Biology: Dipalmitin is used in studies related to cell membrane structure and function, as it is a component of phospholipids.
Medicine: Research on dipalmitin includes its role in metabolic disorders and its potential therapeutic applications in lipid-related diseases.
Mecanismo De Acción
Dipalmitin exerts its effects primarily through its role in lipid metabolism. It serves as an intermediate in the biosynthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases. The pathways involved include the glycerolipid biosynthesis pathway and the phospholipid biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Monopalmitin: A monoacylglycerol with one palmitic acid molecule.
Tripalmitin: A triglyceride with three palmitic acid molecules.
Diolein: A diacylglycerol with two oleic acid molecules.
Uniqueness
Dipalmitin is unique due to its specific structure, which allows it to serve as an intermediate in both triglyceride and phospholipid biosynthesis. Unlike monopalmitin and tripalmitin, dipalmitin has two fatty acid chains, making it more versatile in metabolic pathways. Compared to diolein, dipalmitin contains saturated fatty acids, which influence its physical and chemical properties .
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3 |
Clave InChI |
ZSKAJFSSXURRGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















